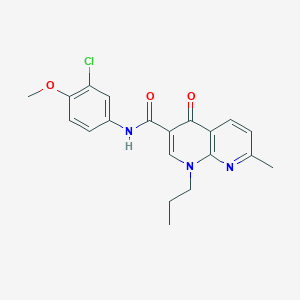

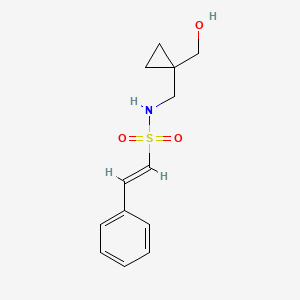

![molecular formula C19H14FN3O B2832623 3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861212-03-5](/img/structure/B2832623.png)

3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Overview

Description

3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Structural Analysis and Synthetic Applications

Cocrystal Engineering : Research involving fluorobenzyl and isonicotinamide derivatives, like the related fluorobenzyl acids (FBA) with isonicotinamide (INA), focuses on probing the structural landscapes of cocrystals, indicating the use of acid-pyridine heterosynthon in understanding high-energy structures of such compounds (Dubey & Desiraju, 2014).

Synthesis of Novel Compounds : Studies demonstrate the synthesis of various benzimidazole derivatives, highlighting the potential for creating new materials with specific properties, such as those designed for insecticidal activities or as chemosensors. Notable is the development of tetrahydroimidazo[1,2-a]pyridine derivatives showcasing the influence of substituents like the fluoro group on biological activities (Zhang et al., 2010).

Crystal Structure Analysis : The preparation and analysis of compounds like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, and its derivatives, provide insights into the molecular packing, crystallization behavior, and potential intermolecular interactions, contributing to the fundamental understanding of such structures (Banu et al., 2014).

Biological and Chemical Sensor Applications

Fluorescent Sensors : The creation of benzimidazole and benzothiazole conjugated Schiff bases, designed for detecting Al3+ and Zn2+, demonstrates the compound's applicability in the development of fluorescent sensors. These materials exhibit significant solvatochromic behavior and aggregation-induced emission, making them suitable for sensitive and selective detection of metal ions (Suman et al., 2019).

Chemosensors for Fluoride Ions : The application of 2,6-bis(2-benzimidazolyl)pyridine showcases its potential as a chemosensor for fluoride ions. The compound's ability to bind with anionic species and its subsequent studies using UV–vis, fluorescence spectroscopy, and NMR techniques underline its utility in detecting fluoride ions, which is crucial for environmental monitoring and health (Chetia & Iyer, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is a key signal-transduction enzyme that increases the conversion of guanosine-5’-triphosphate to cyclic guanosine monophosphate (cGMP) upon binding of nitric oxide (NO) .

Mode of Action

In the presence of NO, this compound, also known as IW-1973, stimulates sGC in a human purified enzyme assay and a HEK-293 whole cell assay . The stimulation of sGC by IW-1973 in cells is associated with increased phosphorylation of vasodilator-stimulated phosphoprotein .

Biochemical Pathways

The activation of sGC leads to an increase in cGMP levels. cGMP is a secondary messenger that plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neuromodulation .

Pharmacokinetics

IW-1973 exhibits extensive tissue distribution and pharmacokinetic studies showed a large volume of distribution and a profile consistent with predicted once-a-day dosing in humans . .

properties

IUPAC Name |

3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O/c20-15-8-2-1-6-13(15)12-23-17-10-4-3-9-16(17)22-18(23)14-7-5-11-21-19(14)24/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUWQHPDTMQASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332133 | |

| Record name | 3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666761 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

CAS RN |

861212-03-5 | |

| Record name | 3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

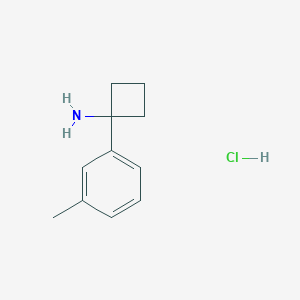

![4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2832542.png)

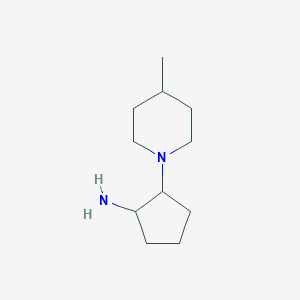

![N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2832543.png)

![1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2832545.png)

![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2832546.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2832549.png)

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)